molecular formula C20H17NO3 B5712319 (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5712319
M. Wt: 319.4 g/mol
InChI Key: DQMTWVOIZBGGLI-OUKQBFOZSA-N
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Description

The compound (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide is an organic molecule characterized by the presence of a benzyloxy group attached to a phenyl ring, a furan ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the furan-2-yl intermediate: Furan-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride.

    Coupling reaction: The benzyloxyphenyl intermediate is then coupled with the furan-2-yl intermediate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Propanamide derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[4-(methoxy)phenyl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    (2E)-N-[4-(ethoxy)phenyl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

    (2E)-N-[4-(propoxy)phenyl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with a propoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide lies in its benzyloxy group, which provides distinct hydrophobic and electronic properties compared to other similar compounds. This can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-20(13-12-18-7-4-14-23-18)21-17-8-10-19(11-9-17)24-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMTWVOIZBGGLI-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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